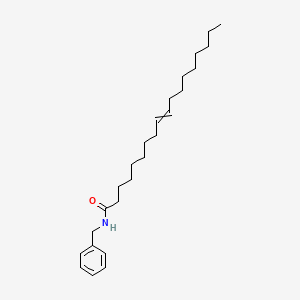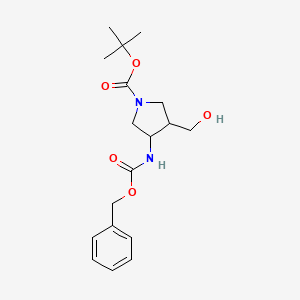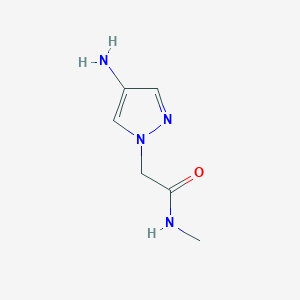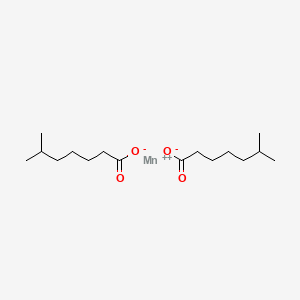
Manganese(II) isooctanoate
描述
Manganese(II) isooctanoate is a coordination compound consisting of a manganese(II) ion bonded to an isooctanoate ligand. Isooctanoate, also known as 2-ethylhexanoate, is an organic acid derived from isooctane. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Reaction: this compound can be synthesized by reacting manganese(II) chloride with isooctanoic acid in an aqueous solution. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is often produced by combining manganese(II) carbonate or manganese(II) sulfate with isooctanoic acid in a solvent medium, followed by purification steps to obtain the desired product.
Types of Reactions:
Oxidation: this compound can be oxidized to form manganese(III) or manganese(IV) compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced back to manganese(II) using reducing agents such as sodium borohydride.
Substitution Reactions: this compound can undergo ligand substitution reactions where the isooctanoate ligand is replaced by other ligands, such as water or halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Water (H₂O), halides (Cl⁻, Br⁻)
Major Products Formed:
Manganese(III) or manganese(IV) compounds from oxidation reactions
Manganese(II) salts from reduction reactions
Various manganese complexes from substitution reactions
科学研究应用
Manganese(II) isooctanoate is utilized in several scientific research fields:
Chemistry: It serves as a catalyst in organic synthesis reactions, including polymerization and esterification processes.
Biology: The compound is used in studies involving manganese-dependent enzymes and their role in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly in neurodegenerative diseases where manganese plays a role.
Industry: It is employed in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism by which manganese(II) isooctanoate exerts its effects involves its interaction with biological molecules and enzymes. The manganese ion can act as a cofactor in enzymatic reactions, influencing processes such as DNA synthesis and repair, as well as oxidative stress management.
Molecular Targets and Pathways:
Enzymes: Manganese-dependent enzymes such as superoxide dismutase (Mn-SOD)
Pathways: Antioxidant defense mechanisms, DNA repair pathways
相似化合物的比较
Manganese(II) chloride (MnCl₂)
Manganese(II) sulfate (MnSO₄)
Manganese(II) acetate (Mn(CH₃COO)₂)
Manganese(II) nitrate (Mn(NO₃)₂)
属性
IUPAC Name |
manganese(2+);6-methylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKJZEDMESDBLU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958553 | |
| Record name | Manganese(2+) bis(6-methylheptanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37449-19-7 | |
| Record name | Isooctanoic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(2+) bis(6-methylheptanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(II) isooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



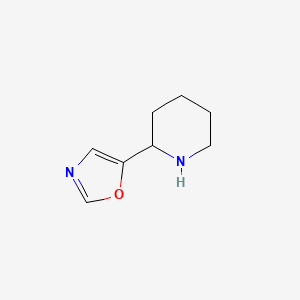
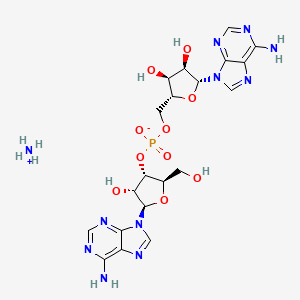
![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)

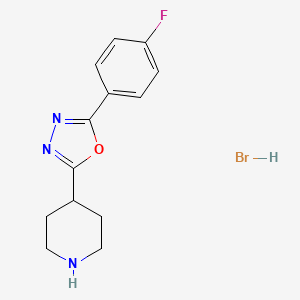

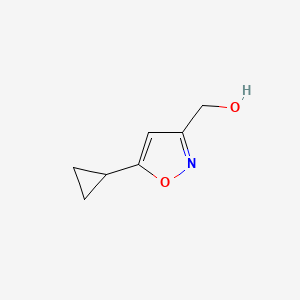
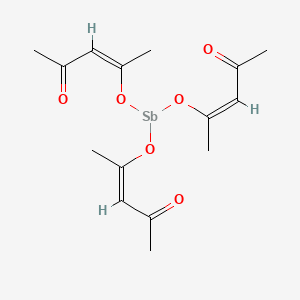
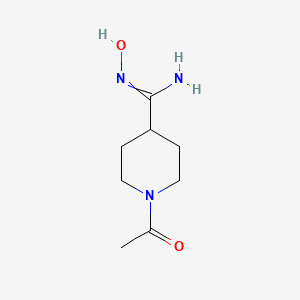
![N-(8alpha,9S)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
